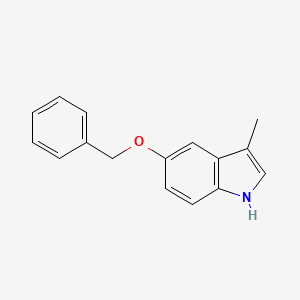

5-(benzyloxy)-3-methyl-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

3-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-10-17-16-8-7-14(9-15(12)16)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAFCQXCCPCUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566249 | |

| Record name | 5-(Benzyloxy)-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21987-24-6 | |

| Record name | 5-(Benzyloxy)-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Benzyloxy 3 Methyl 1h Indole and Its Precursors

Classical Indole (B1671886) Synthesis Approaches Applicable to the 5-(benzyloxy)-3-methyl-1H-indole Scaffold

The traditional methods for indole synthesis have been refined over more than a century and remain fundamental in organic synthesis. These approaches can be adapted to produce a variety of substituted indoles, including the this compound scaffold.

Fischer Indole Synthesis Adaptations for Substituted Indoles

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole nucleus. testbook.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone). testbook.comyoutube.com

For the synthesis of this compound, the logical precursors would be 4-(benzyloxy)phenylhydrazine and propionaldehyde (B47417) (propanal). The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. youtube.com Subsequent acid-catalyzed onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement leads to the formation of a di-imine intermediate, which, after elimination of ammonia (B1221849) and aromatization, yields the final indole product. testbook.com

A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. testbook.comwikipedia.org The choice of acid and solvent can significantly influence the reaction yield and selectivity, especially when dealing with substituted precursors.

| Parameter | Description | Examples of Reagents/Conditions |

|---|---|---|

| Arylhydrazine | Provides the benzene (B151609) ring and the indole nitrogen. For the target compound, this would be 4-(benzyloxy)phenylhydrazine. | Phenylhydrazine (B124118), 4-methoxyphenylhydrazine, 4-(benzyloxy)phenylhydrazine hydrochloride |

| Carbonyl Compound | Forms the pyrrole (B145914) ring of the indole. For the target compound, this would be propionaldehyde. | Acetone (B3395972), Pyruvic acid, Propionaldehyde, 4-Benzyloxypropiophenone (B33055) |

| Acid Catalyst | Promotes the cyclization and rearrangement steps. | HCl, H₂SO₄, Polyphosphoric acid, ZnCl₂, BF₃·OEt₂ |

| Solvent | The medium for the reaction. | Ethanol (B145695), Acetic acid, Toluene (B28343), Dioxane |

| Temperature | Typically requires heating to drive the reaction to completion. | Reflux temperatures of the chosen solvent. |

Bartoli Indole Synthesis Modifications for Regioselective Functionalization

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, proceeding via the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. onlineorganicchemistrytutor.comwikipedia.org A key requirement for the success of this reaction is the presence of a substituent at the ortho position of the nitro group, which is believed to facilitate the key onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. wikipedia.orgwikipedia.org

To apply this methodology to the synthesis of this compound, a suitable starting material would be 1-(benzyloxy)-2-bromo-4-nitrobenzene (B182460) or a similar ortho-halogenated nitroarene. The reaction with propenylmagnesium bromide would be expected to yield the 7-bromo-5-(benzyloxy)-3-methyl-1H-indole intermediate. A subsequent dehalogenation step, for instance, using tributyltin hydride and AIBN, would furnish the desired product. This "Dobbs modification" significantly enhances the scope of the Bartoli synthesis, allowing for the preparation of indoles without substitution at the 7-position. wikipedia.org

The reaction typically requires three equivalents of the vinyl Grignard reagent. wikipedia.orgwikipedia.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by the formation of a nitroso intermediate. A second equivalent of the Grignard reagent adds to the nitroso group, setting the stage for the sterically-driven onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. The final steps involve cyclization, tautomerization, and reaction with a third equivalent of the Grignard reagent to form a dimagnesium salt, which upon aqueous workup yields the indole. wikipedia.orgwikipedia.org

Leimgruber-Batcho Indole Synthesis Variations

The Leimgruber-Batcho indole synthesis offers a versatile and high-yielding route to indoles, particularly those unsubstituted at the 2- and 3-positions. wikipedia.orgresearchgate.net The synthesis begins with the formation of an enamine from an o-nitrotoluene derivative by condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466). researchgate.net The resulting enamine is then reductively cyclized to the indole. researchgate.net

For the synthesis of this compound, a plausible starting material would be 1-(benzyloxy)-4-methyl-2-nitrobenzene. The reaction with DMF-DMA and pyrrolidine would generate the corresponding enamine intermediate. Subsequent reduction of the nitro group, which can be achieved using various reagents like Raney nickel and hydrazine (B178648), palladium on carbon with hydrogen, or stannous chloride, would lead to the cyclization and formation of the indole ring. wikipedia.orgresearchgate.net

Modern Catalyst-Driven and Greener Synthetic Routes

Contemporary organic synthesis has seen a shift towards more efficient and environmentally benign methodologies. This is reflected in the development of new catalyst-driven approaches for indole synthesis that offer advantages in terms of atom economy, functional group tolerance, and milder reaction conditions.

Palladium-Catalyzed Cyclization and Coupling Strategies

Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and its application in indole synthesis is well-established. One common strategy involves the intramolecular cyclization of suitably functionalized anilines. For the synthesis of this compound, a potential palladium-catalyzed approach could involve the Sonogashira coupling of a protected 2-iodo-4-(benzyloxy)aniline with a terminal alkyne, followed by a palladium-catalyzed cyclization.

Another powerful palladium-catalyzed method is the reductive cyclization of nitroarenes. For instance, the reductive N-heteroannulation of 2-(2-nitrophenyl)propenoic acid derivatives using carbon monoxide as the reductant, catalyzed by a palladium complex, can yield 3-substituted indoles. Adapting this to the target molecule would involve starting with a suitably substituted nitrophenyl precursor.

| Strategy | Key Precursors | Typical Catalyst System | Advantages |

|---|---|---|---|

| Sonogashira Coupling/Cyclization | ortho-haloaniline and a terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base | High functional group tolerance, modular approach. |

| Reductive N-Heteroannulation | ortho-nitro-β-styrene derivative | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., phenanthroline), CO source | Convergent synthesis, use of readily available starting materials. |

| Buchwald-Hartwig Amination/Cyclization | ortho-dihaloarene and an amine | Pd catalyst, phosphine (B1218219) ligand, base | Forms both C-N bonds in a controlled manner. |

C-H Functionalization Approaches to Indole Formation

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy in organic synthesis, minimizing the need for pre-functionalized starting materials. In the context of indole synthesis, transition metal-catalyzed C-H activation can be employed to construct the indole ring from simple aniline (B41778) derivatives and coupling partners.

For the synthesis of a 5-substituted indole like this compound, a C-H functionalization approach could involve the reaction of a 4-(benzyloxy)aniline (B124853) derivative with an appropriate coupling partner that would ultimately form the pyrrole ring. For example, rhodium(III)-catalyzed C-H activation of an N-protected aniline followed by annulation with an alkyne could be a potential route.

While direct C-H functionalization to form the 3-methyl-5-benzyloxyindole core in a single step from simple precursors is still a developing area, the functionalization of a pre-formed 5-(benzyloxy)indole at the C3 position via a palladium-catalyzed C-H activation/alkylation sequence represents a plausible modern approach to introduce the methyl group. These methods often require a directing group on the indole nitrogen to achieve high regioselectivity.

The field of C-H functionalization is rapidly evolving, with ongoing research focused on developing more versatile and selective catalytic systems that can be applied to the synthesis of complex molecules like this compound.

Transition Metal-Free Synthetic Methodologies

The construction of the indole nucleus without the use of transition metals is a cornerstone of both classic and modern organic synthesis, often favored for its cost-effectiveness and lower environmental impact. The most prominent and widely used transition-metal-free method for synthesizing this compound is the Fischer indole synthesis.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms an indole from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.org The reaction can be catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or Lewis acids. wikipedia.orgtestbook.com The process begins with the condensation of the hydrazine and the carbonyl compound to form a phenylhydrazone. This intermediate then isomerizes to an enamine, which, after protonation, undergoes a acs.orgacs.org-sigmatropic rearrangement. The subsequent cyclization and elimination of an ammonia molecule yield the final aromatic indole ring. wikipedia.orgbyjus.com

For the specific synthesis of this compound, the reaction employs (4-(benzyloxy)phenyl)hydrazine and propanone (acetone). The reaction is typically heated in the presence of an acid catalyst. Polyphosphoric acid is a particularly effective mediator for this type of tandem hydroamination-cyclization reaction. mdpi.com

Table 1: Key Features of Fischer Indole Synthesis

| Feature | Description | Reference(s) |

|---|---|---|

| Reactants | A (substituted) phenylhydrazine and an aldehyde or ketone. | wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). | testbook.com |

| Key Intermediate | Phenylhydrazone, which isomerizes to an enamine. | byjus.com |

| Core Mechanism | acs.orgacs.org-sigmatropic rearrangement. | byjus.com |

| Versatility | Can be performed as a one-pot synthesis without isolating the hydrazone. | thermofisher.com |

Beyond the classic Fischer synthesis, other transition-metal-free methods for indole synthesis have been developed, showcasing the diversity of available strategies. These include the intramolecular C-H amination of N-Ts-2-alkenylanilines using an oxidant like DDQ, which avoids the need for metal catalysts. acs.org Another approach involves the reaction of arynes with N-tosylhydrazones. researchgate.net While not all of these have been specifically applied to this compound, they represent the breadth of transition-metal-free tools available for constructing substituted indole frameworks.

Regioselective Introduction of Substituents for this compound

The precise placement of the benzyloxy and methyl groups is critical. Synthetic strategies are designed to control this regioselectivity, either by using pre-functionalized starting materials or by direct modification of the indole ring.

There are two primary strategies for introducing the benzyloxy group at the C5 position of the indole ring.

The most common approach is to begin the synthesis with a precursor that already contains the benzyloxy moiety. The Fischer indole synthesis of this compound typically starts with (4-(benzyloxy)phenyl)hydrazine . chemicalbook.comprepchem.comnih.gov This key intermediate is synthesized from 4-benzyloxyaniline, which in turn can be prepared from p-aminophenol. The synthesis of (4-(benzyloxy)phenyl)hydrazine hydrochloride involves the diazotization of 4-benzyloxyaniline hydrochloride followed by reduction with a reagent like tin(II) chloride (SnCl₂). chemicalbook.comprepchem.com This multi-step but reliable sequence ensures the benzyloxy group is correctly positioned from the outset.

An alternative strategy is the Williamson ether synthesis , which installs the benzyloxy group onto a pre-formed indole ring. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (Sₙ2) of a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) by a 5-hydroxyindol-anion. wikipedia.orgmasterorganicchemistry.com The reaction first requires the deprotonation of the hydroxyl group of 5-hydroxy-3-methyl-1H-indole using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic alkoxide. This alkoxide then attacks the benzyl halide to form the ether linkage. masterorganicchemistry.com This method is highly effective for forming ethers from primary halides like benzyl chloride. masterorganicchemistry.com

Table 2: Comparison of 5-Benzyloxy Group Installation Strategies

| Strategy | Starting Material (Indole Precursor) | Key Reagents | Advantages | Reference(s) |

|---|---|---|---|---|

| Precursor Synthesis | 4-Benzyloxyaniline | NaNO₂, SnCl₂, HCl | High regioselectivity, well-established route. | chemicalbook.com, prepchem.com |

| Williamson Ether Synthesis | 5-Hydroxy-3-methyl-1H-indole | Benzyl halide, Base (e.g., NaH, K₂CO₃) | Convergent route, useful if 5-hydroxyindole (B134679) is readily available. | wikipedia.org, masterorganicchemistry.com |

The introduction of the methyl group at the C3 position is most frequently achieved through the choice of the carbonyl component in the Fischer indole synthesis. When propanone (acetone) is reacted with (4-(benzyloxy)phenyl)hydrazine, the resulting cyclization naturally places a methyl group at the C3 position of the indole ring. wikipedia.org If an unsymmetrical ketone such as methyl ethyl ketone were used, a mixture of regioisomeric indoles could be formed, making the choice of a symmetrical ketone like acetone advantageous for selectivity. thermofisher.com

Alternatively, the 3-methyl group can be introduced after the formation of the main indole ring. One such method is the reduction of a 3-formylindole derivative. For example, 5-benzyloxy-1H-indole-3-carbaldehyde can be reduced to this compound.

The indole nitrogen (N1) is a common site for further functionalization, which can be used to modulate the compound's properties or to serve as a protecting group during subsequent reactions.

A well-documented example is the N-tosylation of this compound to produce 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole . nih.govresearchgate.net In a typical procedure, the indole is first deprotonated with a strong base like dimsylsodium (prepared from NaH in DMSO). The resulting indolide anion then reacts with 4-methylbenzenesulfonyl chloride (tosyl chloride) to form the N-tosylated product. nih.gov This tosyl group can act as a protecting group for the indole nitrogen.

Other N1-functionalization reactions applicable to this system include N-alkylation and N-acylation. For instance, N-methylation can be achieved using reagents like dimethyl carbonate, which offers a greener alternative to traditional methylating agents.

Table 3: Examples of N1-Functionalization Reactions for Indoles

| Functional Group | Reagents | Product Type | Purpose | Reference(s) |

|---|---|---|---|---|

| Tosyl | Dimsylsodium, 4-Methylbenzenesulfonyl chloride | N-Sulfonylindole | Protection of indole nitrogen, precursor for further synthesis. | nih.gov, researchgate.net |

| Acyl | Acyl chlorides, DBU | N-Acyloxyindole | Synthesis of multisubstituted indole compounds. | |

| Methyl | Dimethyl carbonate, K₂CO₃ | N-Methylindole | Modification of biological or chemical properties. |

Scale-Up Considerations and Process Chemistry for Indole Derivative Synthesis

Transitioning the synthesis of indole derivatives like this compound from laboratory scale to industrial production requires careful optimization of the process chemistry. For the Fischer indole synthesis, which is a workhorse reaction in the pharmaceutical industry, several factors are critical for a successful scale-up. acs.org

Solvent Choice and Workup: The choice of solvent is crucial. While classic procedures might use alcohols, process chemists often seek alternatives that facilitate easier workup and product isolation. For example, using toluene as both a co-solvent for the reaction and the extraction solvent can create a more streamlined process that minimizes aqueous waste. acs.org This approach can allow for the direct crystallization of the product from the reaction mixture, avoiding the need for chromatographic purification, which is often a bottleneck in large-scale synthesis.

Catalyst and Reaction Conditions: The concentration and type of acid catalyst must be carefully controlled. While strong acids are effective, they can also lead to side reactions or degradation of the product. Optimizing the acid concentration and reaction temperature is key to maximizing yield and purity. In some industrial processes, milder catalysts or conditions are sought to improve the safety and environmental profile of the synthesis. testbook.com

Waste Reduction and Atom Economy: Green chemistry principles are increasingly important in process chemistry. This includes selecting routes that have high atom economy and generate minimal waste. The development of reusable catalysts and solvent-recycling protocols are key areas of research. For instance, processes that avoid chromatography by enabling direct precipitation of a high-purity product are highly desirable for industrial applications. acs.org The scalability of a synthetic strategy, such as performing a reaction on a gram-scale or larger, demonstrates its potential for affordable bulk synthesis and commercialization.

Investigation of Biological Activities and Molecular Mechanisms of Action for 5 Benzyloxy 3 Methyl 1h Indole Analogues

In Vitro Pharmacological Screening and Target Identification

The indole (B1671886) nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. The introduction of a benzyloxy group, particularly at the 5-position of the indole ring, has been shown to be a critical determinant for the selective biological activity of these compounds.

Enzyme Inhibition/Activation Profiling (e.g., Cholinesterases, MAO, Tyrosinase, Kinases)

The 5-benzyloxyindole (B140440) scaffold has been a key feature in the design of potent and selective enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition:

A study on 2-indolyl methylamines highlighted the critical role of a benzyloxy group at the 5-position of the indole ring for selective MAO-B inhibition. nih.gov One of the most potent compounds identified was N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), which acts as a 'suicide' inhibitor of MAO-B. nih.gov This compound demonstrated a high selectivity for MAO-B over MAO-A, with Ki values of 0.75 ± 0.15 nM for MAO-B and 800 ± 60 nM for MAO-A, resulting in a selectivity index of 1066 for MAO-B. nih.gov This selectivity was significantly higher than that of L-deprenyl. nih.gov Furthermore, the introduction of a benzyloxy group into aryl/heteroaryl chalcone (B49325) motifs has been explored as a strategy for developing new MAO-B inhibitors. nih.gov

Cholinesterase Inhibition: Substituted indoles, including those with a 5-benzyloxy group, are recognized as valuable precursors for physostigmine (B191203) alkaloids, which are known anticholinesterases. nih.govresearchgate.net The tosylated analogue, 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole, has been synthesized as a potential precursor to physostigmine, indicating the relevance of this scaffold in the development of cholinesterase inhibitors. nih.govresearchgate.net

Tyrosinase Inhibition:

A series of 1-benzyl-indole hybrid thiosemicarbazones were synthesized and evaluated as tyrosinase inhibitors. nih.govrsc.org These compounds displayed moderate to outstanding inhibitory potential against tyrosinase, with IC50 values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.govrsc.org Structure-activity relationship (SAR) analysis revealed that substitutions on the benzyl (B1604629) or phenyl ring of the thiosemicarbazones influenced their inhibitory potential. rsc.org

Table 1: Enzyme Inhibition Data for 5-(benzyloxy)-indole Analogues

| Compound/Analogue | Target Enzyme | IC50 / Ki Value | Selectivity |

|---|---|---|---|

| N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) | MAO-B | Ki: 0.75 ± 0.15 nM | 1066-fold for MAO-B |

| N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) | MAO-A | Ki: 800 ± 60 nM | |

| 1-benzyl-indole hybrid thiosemicarbazones | Tyrosinase | IC50: 12.40 to 47.24 µM |

Cellular Pathway Modulation and Signalling Cascade Analysis

The interaction of bioactive compounds with their molecular targets initiates a cascade of intracellular signaling events. Flavonoids, for example, are known to modulate various cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) pathways. nih.gov These interactions can alter the phosphorylation state of target molecules and modulate gene expression. nih.gov For instance, the activation of p38 MAPK is involved in cellular responses to stress and inflammation. nih.gov

In the context of 5-benzyloxyindole analogues, their effects on MAO-B inhibition can modulate neurotransmitter levels, which in turn affects downstream signaling pathways in the brain. nih.gov Similarly, the phase-shifting effects of melatonin (B1676174) and 5-HT on the SCN circadian pacemaker are mediated by nitric oxide (NO), indicating a link between receptor activation and the NO signaling pathway. nih.gov The NO synthase inhibitor L-NAME was shown to block the phase-advances induced by melatonin agonists, an effect that was reversed by the NO precursor L-arginine. nih.gov

Mechanistic Elucidation at the Molecular and Cellular Level

A deeper understanding of the biological activity of 5-(benzyloxy)-3-methyl-1H-indole analogues requires a detailed investigation of their interactions at the molecular and cellular levels.

Ligand-Protein Interaction Thermodynamics and Kinetics

The binding of a ligand to a protein is governed by thermodynamic and kinetic principles. nih.gov The Gibbs free energy change (ΔG) of binding is composed of enthalpic (ΔH) and entropic (ΔS) contributions. whiterose.ac.uknih.gov Isothermal titration calorimetry (ITC) is a key technique for determining these thermodynamic parameters. nih.gov

Studies on protein-ligand interactions have shown that the majority of these interactions are enthalpically driven. nih.gov The desolvation of apolar surfaces upon complex formation is a significant contributor to the binding free energy. nih.gov While a correlation exists between entropy change and the burial of apolar surface area, it is not always a strong one. nih.gov The process of a ligand binding to a protein involves complex changes in weak molecular interactions, as well as in vibrational, rotational, and translational energy levels. mdpi.com

Downstream Biological Response Characterization

The initial binding of a this compound analogue to its molecular target triggers a series of downstream biological responses. For example, the inhibition of MAO-B by compounds like FA-73 leads to an increase in the levels of dopamine (B1211576) in the brain, which is a key therapeutic strategy in the management of neurodegenerative diseases. nih.gov Ex vivo studies have shown that FA-73 can inhibit mouse brain MAO-B activity by 90% without affecting MAO-A activity. nih.gov

In the context of antimicrobial activity, derivatives of 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine have been shown to be effective against various bacterial strains, with S. aureus being particularly sensitive. nih.gov The most active compounds in this series exhibited minimum inhibitory concentrations (MIC) in the micromolar range. nih.gov

Furthermore, certain 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have demonstrated potent anticancer activity. For example, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (B1680401) showed a tumor growth suppression of 100.0 ± 0.3% against ovarian cancer xenografts in nude mice. researchgate.net These downstream effects are the ultimate manifestation of the initial molecular interactions and subsequent cellular pathway modulations.

Table 2: Summary of Downstream Biological Responses

| Analogue Class | Biological Response | Model System | Finding |

|---|---|---|---|

| 2-indolyl methylamines | MAO-B Inhibition | Mouse Brain (ex vivo) | 90% inhibition of MAO-B activity. |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives | Antibacterial Activity | Bacterial Strains (in vitro) | MIC values in the range of 37.9–113.8 µM against S. aureus. |

| 1-benzyl indol-3-yl quinoxalines | Anticancer Activity | Ovarian Cancer Xenografts (in vivo) | 100.0 ± 0.3% tumor growth suppression. |

Structure-Activity Relationship (SAR) Studies of the this compound Scaffold

The indole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activity. researchgate.netunipi.it The this compound scaffold, in particular, has served as a versatile template for the development of potent and selective agents targeting a range of biological systems. Structure-activity relationship (SAR) studies are crucial in drug discovery, providing insights into how specific structural modifications of a lead compound influence its biological activity. researchgate.netnih.gov By systematically altering substituents at various positions of the indole ring and its appended functionalities, researchers can optimize potency, selectivity, and other pharmacological parameters. The following sections detail the SAR of the this compound scaffold, focusing on modifications at the 5-position benzyloxy group, the 3-position methyl group, the N1-position of the indole nitrogen, and other positions on the indole core.

Influence of Benzyloxy Moiety Variations at the 5-Position

The 5-position of the indole ring is a critical site for substitution, and the nature of the group at this position significantly impacts biological activity. The benzyloxy group, in particular, has been identified as a key pharmacophore in several classes of bioactive molecules. nih.gov

Research into monoamine oxidase B (MAO-B) inhibitors has highlighted the importance of the benzyloxy motif. Studies have shown that the presence of a benzyloxy group on an aryl or heteroaryl ring is a significant feature for potent inhibition. nih.gov For instance, in a series of chalcone-based MAO-B inhibitors, analogues with a benzyloxy group at the para-position of a phenyl ring demonstrated significantly enhanced inhibitory activity compared to those with substitutions at other positions. nih.gov When comparing a benzyloxy group to a smaller ethoxy group at the same position, the benzyloxy-containing compound showed 1.79 times higher inhibition of human MAO-B, indicating that the size and lipophilicity of the benzyl portion contribute favorably to activity. nih.gov

The oxygen atom of the benzyloxy ether linkage is also considered important. It has been hypothesized that a heteroatom capable of participating in hydrogen bonding at the 5-substituent is crucial for high affinity at certain receptors, such as the human 5-HT1D receptor. researchgate.net While this holds true for many series, other studies have shown that high affinity can be retained with purely lipophilic alkyl groups at this position, suggesting that the interaction is complex and target-dependent. researchgate.net In some indolylglyoxylamide derivatives, modifying the electronic properties of the 5-position substituent by replacing the benzyloxy group with a chlorine atom or a nitro group led to different optimal substitutions on other parts of the molecule, indicating a cooperative effect between the substituents. unipi.it

Furthermore, substitutions on the phenyl ring of the benzyloxy moiety itself can tune the activity. Depending on the specific biological target and the substitutions elsewhere on the indole scaffold, the addition of hydroxyl, methoxy (B1213986), or halogen groups to the benzyl ring can either enhance or decrease affinity. unipi.it

| Modification at 5-Position | Observed Effect on Biological Activity | Compound Class / Target | Reference |

|---|---|---|---|

| Para-Benzyloxy vs. Ortho-Benzyloxy | Para-substitution significantly enhances hMAO-B inhibition compared to ortho-substitution. | Chalcones | nih.gov |

| Benzyloxy vs. Ethoxy | Benzyloxy group confers 1.79-fold higher hMAO-B inhibition than the ethoxy group. | Chalcones | nih.gov |

| Presence of Ether Oxygen | Often considered critical for hydrogen bonding and high affinity at receptors like 5-HT1D. | 5-HT1D Receptor Agonists | researchgate.net |

| Replacement with Alkyl Group | Can retain high affinity, challenging the absolute necessity of a hydrogen-bonding heteroatom. | 5-HT1D Receptor Agonists | researchgate.net |

| Replacement with Electron-Withdrawing Group (e.g., Cl, NO2) | Alters the optimal substitution pattern on other parts of the molecule, indicating electronic interplay. | Indolylglyoxylamides | unipi.it |

Impact of Methyl Group Modifications at the 3-Position

The C3-position is a common site for modification on the indole scaffold. Altering the methyl group in this compound can have profound effects on the molecule's interaction with its biological targets.

In many indole derivatives, the C3-position is a key attachment point for side chains that dictate the compound's primary pharmacology. For example, in tryptamine-related compounds, this position holds the ethylamine (B1201723) side chain crucial for interaction with serotonin (B10506) receptors. For the this compound scaffold, replacing the small, lipophilic methyl group with larger or more functionalized groups can introduce new interactions or create steric hindrance.

Studies on indole-3-carboxamides have shown that converting the C3 position into a carboxamide linker allows for the introduction of diverse substituents that can explore different regions of a target's binding pocket. nih.gov Similarly, research on anticancer agents has demonstrated that attaching heterocyclic rings, such as quinoxaline, to the C3-position of an indole core can lead to potent biological activity. researchgate.net For instance, compounds where the 3-position was linked to a quinoxalinone or a 2-chloro-quinoxaline moiety showed significant antimicrobial and anticancer activities. researchgate.net The nature of the substituent at the C3 position can also influence cell toxicity; for example, connecting a carboxylate group at the C3-position was found to increase the cytotoxicity of certain indole derivatives. nih.gov

| Modification at 3-Position | Observed Effect on Biological Activity | Compound Class / Target | Reference |

|---|---|---|---|

| Replacement with Carboxamide Linker | Allows introduction of diverse groups, leading to potent enzyme inhibitors. | Indole-3-carboxamides | nih.gov |

| Attachment of Heterocyclic Rings (e.g., Quinoxaline) | Resulted in potent antimicrobial and anticancer activity. | 3-Heterocyclic Indoles | researchgate.net |

| Introduction of a Carboxylate Group | Increased cytotoxic activity against certain cancer cell lines. | Indole-3-carboxylates | nih.gov |

| Conversion to Indol-3-ylglyoxylamide | Creates a versatile template for designing agents with a wide range of pharmacological activities. | Indolylglyoxylamides | unipi.it |

N1-Substitution Effects on Biological Activity

The indole nitrogen (N1) is another key position for structural modification. In its unsubstituted form (N-H), this group can act as a hydrogen bond donor. Substitution at this position removes this capability and allows for the introduction of various groups that can influence the compound's properties, such as lipophilicity, metabolic stability, and receptor interaction.

Introducing a large, sterically demanding group like a tosyl (toluenesulfonyl) group at the N1-position, as in 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole, significantly alters the molecule's conformation. nih.govresearchgate.net Crystallographic data shows that the tolyl ring orients nearly perpendicular to the indole ring system, which can have a major impact on how the molecule fits into a binding site. nih.govresearchgate.net Such N-sulfonylated indoles are often used as synthetic intermediates but can also possess biological activity themselves. nih.gov

Replacing the N-H with a benzyl group, as in 1-benzyl-3-heterocyclic indole derivatives, has been shown to yield compounds with potent antimicrobial and anticancer activities. researchgate.net In one study, a 1-benzyl-substituted indole with a 2-chloro-quinoxaline at the C3 position displayed 100% tumor growth suppression in an ovarian cancer xenograft model. researchgate.net The activity of this compound was compared to its 1-benzoyl analogue, indicating that the nature of the N1-substituent (benzyl vs. benzoyl) can fine-tune the biological profile. researchgate.net

In the field of synthetic cannabinoids, N1-alkylation is a defining structural feature. The attachment of alkyl chains of varying lengths (e.g., butyl, pentyl, hexyl) to the indole nitrogen of 3-(1-naphthoyl)indoles is critical for high-affinity binding to cannabinoid receptors. wikipedia.org The introduction of functional groups into this alkyl chain, such as a terminal fluorine (e.g., in AM-2201) or a morpholine (B109124) ring (e.g., in JWH-200), further modulates the potency and pharmacological properties of these compounds. wikipedia.org

| Modification at N1-Position | Observed Effect on Biological Activity | Compound Class / Target | Reference |

|---|---|---|---|

| Tosyl Group | Significantly alters molecular conformation; serves as a potential precursor for physostigmine alkaloids. | N-Tosylindoles | nih.govresearchgate.net |

| Benzyl Group | Leads to potent anticancer and antimicrobial activity in certain 3-substituted indoles. | 1-Benzyl-3-heterocyclic indoles | researchgate.net |

| Benzoyl Group | Provides an alternative to N-benzyl, allowing for fine-tuning of activity. | 1-Benzoyl-3-heterocyclic indoles | researchgate.net |

| Alkyl Chains (e.g., Pentyl) | Critical for high-affinity binding to cannabinoid receptors. | Synthetic Cannabinoids (JWH series) | wikipedia.org |

| Functionalized Alkyl Chains (e.g., 5-Fluoropentyl) | Further modulates potency at cannabinoid receptors. | Synthetic Cannabinoids (AM series) | wikipedia.org |

Systemic Substituent Effects on the Indole Ring (C2, C4, C6, C7)

C2-Position: The C2-position is often substituted to modulate electronic properties and steric bulk. In some series of 5-HT receptor ligands, the introduction of a bulky ester group at the C2-position was found to have a significant effect on receptor affinity and selectivity. researchgate.net The steric bulk can influence the orientation of the adjacent C3-side chain, thereby affecting its interaction with the receptor. researchgate.net

C4-Position: The C4-position is less commonly substituted, but modifications here can be impactful. The introduction of a methoxy group at C4, for example, has been used in the synthesis of bioactive compounds, where it influences the electron density and reactivity of the indole ring. chim.it

C6-Position: The C6-position offers another avenue for modification. SAR studies on antitumor indole derivatives have shown that substituting at the C6-position can be as, or even more, effective than substituting at the C5-position. For instance, a C6-substituted celastrol-indole derivative was found to be highly cytotoxic to a human hepatocellular carcinoma cell line, showing 77-fold more potency than the parent compound, celastrol. nih.gov In contrast, for some HIV-1 fusion inhibitors based on a bis-indole scaffold, linking the indole rings via the 6- and 6'-positions was optimal, with other linkages (e.g., 5-6' or 5-5') resulting in reduced activity. nih.gov

C7-Position: Substitution at the C7-position, adjacent to the indole nitrogen, can be detrimental to activity in some cases. For certain antitumor compounds, the introduction of a substituent at C7 greatly reduced antiproliferative activity, whereas substitution at C5 was beneficial. nih.gov This suggests that steric hindrance near the pyrrole (B145914) part of the indole ring can disrupt favorable interactions with the biological target.

| Position of Substitution | Nature of Substituent/Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C2 | Bulky Ester Group | Significantly affects receptor affinity and selectivity, likely by influencing C3-side chain orientation. | researchgate.net |

| C4 | Methoxy Group | Modulates electronic properties and reactivity of the indole core. | chim.it |

| C6 | Attachment of Bioactive Moiety (Celastrol) | Can lead to highly potent antitumor agents, sometimes more potent than C5-analogues. | nih.gov |

| C6-C6' Linkage | Optimal for activity in certain bis-indole HIV-1 fusion inhibitors. | nih.gov | |

| C7 | General Substitution | Can greatly reduce antiproliferative activity in some series, possibly due to steric hindrance. | nih.gov |

Synthesis and Characterization of Advanced Derivatives and Analogues of 5 Benzyloxy 3 Methyl 1h Indole

Modifications of the Benzyloxy Moiety

The benzyloxy group at the C5 position is a key feature, influencing the electron density of the indole (B1671886) ring system. Modifications to this moiety, either by substitution on the aromatic ring or by altering the ether linkage, provide a route to fine-tune the molecule's properties.

Aromatic Ring Substitutions on the Benzyl (B1604629) Group

Introducing substituents onto the phenyl ring of the C5-benzyloxy group can be achieved by utilizing substituted benzyl halides in the initial synthesis. The standard method involves the Williamson ether synthesis, where the hydroxyl group of a 5-hydroxyindole (B134679) precursor is alkylated. For instance, to synthesize a derivative such as 5-(4-chlorobenzyloxy)-3-methyl-1H-indole, one would react 5-hydroxy-3-methyl-1H-indole with 1-(bromomethyl)-4-chlorobenzene in the presence of a suitable base.

While direct examples for the C5-benzyloxy group are not extensively documented in dedicated studies, the synthetic principles are well-established. Analogous syntheses, such as the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, rely on the Fischer indole synthesis using precursors that already contain the substituted benzyl ether, like 4-benzyloxy phenyl hydrazine (B178648). google.com This demonstrates the feasibility of incorporating a wide array of electronically and sterically diverse substituents—such as methoxy (B1213986), nitro, or halo groups—onto the benzylic ring. The synthesis of N1-substituted analogues, like methyl 1-(4-chlorobenzyl)-1H-indole-3-carboxylate, further confirms that substituted benzyl halides are effective alkylating agents for indole systems. chemicalbook.com

Alkyl Chain Variations within the Benzyloxy Linker

Varying the length and structure of the alkyl chain connecting the C5-oxygen to the phenyl ring offers another avenue for structural diversification. This transforms the benzyloxy group into a more general phenalkyloxy moiety, such as a phenethyloxy group (-O-CH₂CH₂-Ph). The synthesis of these analogues typically follows a deprotection-alkylation sequence.

A common strategy involves starting with 5-benzyloxy-3-methyl-1H-indole, removing the benzyl group via catalytic hydrogenation to yield 5-hydroxy-3-methyl-1H-indole, and subsequently alkylating the resulting phenol (B47542) with a desired phenalkyl halide (e.g., 1-bromo-2-phenylethane). This approach has been successfully employed for the synthesis of various 4-alkyloxy-indole derivatives, providing a clear precedent for its application at the C5 position. nih.gov This method allows for the introduction of longer or branched alkyl chains, systematically altering the steric bulk and conformational flexibility of the C5-substituent.

Variations and Substitutions at the 3-Methyl Position

The C3 position of the indole ring is the most nucleophilic and a primary site for electrophilic substitution and functionalization. Replacing or modifying the 3-methyl group is a common strategy to build molecular complexity.

Alkyl Homologues and Branching Effects

The classic Fischer indole synthesis is a powerful tool for creating varied C3-alkyl substituents. wikipedia.orgyoutube.com The identity of the C3-substituent is determined by the ketone used in the condensation reaction with a (p-benzyloxyphenyl)hydrazine precursor. To obtain the parent 5-(benzyloxy)-3-methyl-1H-indole, methyl ethyl ketone is a common choice. By substituting this with other ketones, a range of alkyl homologues can be synthesized.

For example:

Using methyl propyl ketone would yield 5-(benzyloxy)-3-ethyl-1H-indole .

Using methyl isobutyl ketone would result in 5-(benzyloxy)-3-isopropyl-1H-indole .

This method allows for the systematic study of how the size and branching of the C3-alkyl group affect the molecule's properties. The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement under acidic conditions to form the indole ring. wikipedia.orgyoutube.com

Introduction of Functional Groups at C3

The 3-methyl group can be replaced with a variety of functional groups, significantly expanding the synthetic utility of the indole core.

One common approach is direct functionalization. A Vilsmeier-Haack reaction on 5-(benzyloxy)-1H-indole, for instance, can introduce a formyl group at the C3 position, leading to 5-(benzyloxy)-1H-indole-3-carbaldehyde . This aldehyde is a versatile intermediate for further reactions. acs.org

Alternatively, a 3-bromo derivative, 5-(benzyloxy)-3-bromo-1H-indole , serves as a key building block. chemicalbook.com This compound can be prepared by the direct bromination of 5-benzyloxyindole (B140440). The bromo group can then be replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a vast array of carbon-based or heteroatom-containing functional groups.

Furthermore, direct synthesis from precursors already containing the desired functionality is possible. For example, the reaction of (p-benzyloxyphenyl)hydrazine with ethyl pyruvate (B1213749) in a Fischer indole synthesis would lead to ethyl 5-(benzyloxy)-1H-indole-2-carboxylate , demonstrating how functional groups can be incorporated during the initial ring formation.

N1-Substituted Analogues and Their Chemical Reactivity

Alkylation or acylation at the indole nitrogen (N1) removes the N-H proton, which can prevent unwanted side reactions and modify the electronic nature and steric environment of the indole ring.

The synthesis of N1-substituted analogues is typically straightforward, involving the deprotonation of the indole N-H with a base such as sodium hydride (NaH), followed by quenching with an electrophile (e.g., an alkyl or acyl halide). nih.gov

Notable examples include:

5-(benzyloxy)-3-methyl-1-tosyl-1H-indole : Prepared by reacting the parent indole with dimsylsodium followed by 4-methylbenzenesulfonyl chloride. The electron-withdrawing tosyl group significantly decreases the nucleophilicity of the indole ring. Crystallographic analysis shows the tolyl ring is oriented nearly perpendicular to the indole ring system. researchgate.netnih.gov

5-(benzyloxy)-1-methyl-1H-indole-3-carbaldehyde : This N-methylated analogue has been used in rhodium-catalyzed annulation reactions. Studies have shown that while the N-methyl group is well-tolerated, bulkier N-substituents like ethyl, isopropyl, and benzyl can lead to low reaction efficiency due to steric hindrance. acs.org

N-Benzyl derivatives : N-benzylation is readily achieved using benzyl bromide and a base. These derivatives, such as those incorporating substituted benzyl groups, have been synthesized to explore structure-activity relationships in various contexts. chemicalbook.com

The introduction of an N1-substituent has a pronounced effect on chemical reactivity. It blocks electrophilic attack at the nitrogen and can sterically hinder access to the C2 position. Electron-withdrawing groups like tosyl deactivate the ring towards electrophilic aromatic substitution, whereas electron-donating alkyl groups can enhance it.

Alkylation and Acylation Strategies

Alkylation and acylation are fundamental strategies for modifying the indole nucleus, typically occurring at the N1-position or the electron-rich C3-position. However, with the C3-position blocked by a methyl group in the parent scaffold, reactions are often directed towards the N1 and C2 positions.

N-Acylation and N-Sulfonylation: The nitrogen atom of the indole ring can be readily acylated or sulfonylated. For instance, the reaction of this compound with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a strong base like dimsylsodium (prepared from NaH and DMSO) in tetrahydrofuran (B95107) (THF) yields 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole. nih.govresearchgate.net This N-tosylation serves to protect the indole nitrogen and can influence the electronic properties of the indole ring system. nih.govresearchgate.net The reaction proceeds efficiently, providing the desired product in high yield. nih.gov

Table 1: N-Tosylation of this compound

| Reactant | Reagent | Base | Solvent | Product | Yield |

|---|

C-Alkylation: Friedel-Crafts-type alkylation of indoles is a common method for introducing alkyl groups onto the indole ring. mdpi.comnih.gov While C3-alkylation is most common for indoles, the presence of the 3-methyl group on the parent scaffold would direct electrophilic attack to other positions, such as C2. The use of catalysts like molecular iodine or palladium complexes can facilitate the alkylation of the indole nucleus with substrates such as benzylic alcohols or allyl esters under relatively mild conditions. mdpi.comnih.gov For example, 5-benzyloxy-1H-indole has been shown to react with 1,3-diphenyl-2-propenyl acetate (B1210297) in the presence of a palladium catalyst to yield the C3-alkylated product; a similar reactivity pattern could be anticipated for the 3-methyl analogue at the C2 position. mdpi.com

Incorporation of Diverse Heterocyclic Moieties

The fusion or attachment of heterocyclic rings to the this compound scaffold can generate complex molecules. These strategies often involve multi-step syntheses or cascade reactions starting from functionalized indole precursors.

One approach involves the modification of a functional group on the indole ring. For example, an indole-3-carbaldehyde derivative can be condensed with a thiosemicarbazide (B42300) to form an indole-based thiosemicarbazone. rsc.org Applying this logic, a hypothetical this compound-2-carbaldehyde could serve as a key intermediate to link various heterocyclic systems at the C2-position.

Another strategy involves the reaction of a functionalized indole with another heterocyclic precursor. For instance, the synthesis of a 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one has been achieved through a one-pot reaction between 1-methylbenzimidazole (B167850) and benzoylindolyl-3-acetylene. researchgate.net This demonstrates how an indole can be incorporated into a larger, medium-sized heterocyclic ring system. researchgate.net The presence of the benzyloxy and methyl groups on the starting indole would be carried through into the final complex product.

Strategic Ring-Substituted Indole Analogues at Other Positions (C2, C4, C6, C7)

Substitution at positions other than the commonly modified N1 and C3 can be achieved through various synthetic routes, often starting from appropriately substituted precursors.

C2-Substitution: The Fischer indole synthesis is a powerful method for preparing indoles with substitution at the C2 and C3 positions. A notable example is the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole. This is achieved by reacting 4-benzyloxy propiophenone (B1677668) with 4-benzyloxy phenyl hydrazine hydrochloride in the presence of a Lewis or Brønsted acid catalyst, such as aluminum chloride or acetic acid, in ethanol (B145695). google.com This method provides the C2-aryl substituted product in excellent yields. google.com

Table 2: C2-Arylation via Fischer Indole Synthesis

| Ketone | Hydrazine | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 4-benzyloxy propiophenone | 4-benzyloxy phenyl hydrazine HCl | Aluminum Chloride | Ethanol | 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole | 94% google.com |

C4, C6, and C7-Substitution: Introducing substituents at the C4, C6, and C7 positions often requires starting with a pre-functionalized benzene (B151609) ring prior to indole formation. The electronic properties of substituents at these positions can significantly influence reaction outcomes. For example, in rhodium-catalyzed annulation reactions of indole-3-carbaldehydes, electron-donating groups at the C4-position (such as methoxy or benzyloxy) lead to higher yields compared to the same groups at the C5, C6, or C7 positions. acs.org A 6-(benzyloxy)-3-methyl-1H-indole has been documented as a byproduct in certain reactions, indicating its chemical accessibility. biosynth.com The synthesis of these isomers typically relies on classical indole syntheses (e.g., Fischer, Bischler) from the corresponding substituted anilines or phenylhydrazines.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy used to create new molecules with similar biological properties to a parent compound by exchanging an atom or group with a broadly similar alternative. cambridgemedchemconsulting.com This can alter physicochemical properties and pharmacokinetics. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric modifications are conceivable.

Ether Linkage (-O-): The oxygen atom of the benzyloxy group can be replaced by other divalent groups. Common bioisosteres for an ether linkage include a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-). cambridgemedchemconsulting.com These replacements would lead to benzylthio, benzylamino, or phenethyl analogues, respectively, altering properties like hydrogen bonding capacity and lipophilicity.

Phenyl Ring: The phenyl ring of the benzyl group can be exchanged for other aromatic or heteroaromatic systems. cambridgemedchemconsulting.com Pyridyl, thiophene (B33073), or fluorophenyl groups are common replacements for a phenyl ring. cambridgemedchemconsulting.com This can introduce new interaction points, modulate electronic properties, and affect metabolic stability. For example, the introduction of a benzyloxy group on a thiophene ring has been explored in the context of heterocyclic chalcones. nih.gov

Indole Core: The indole ring itself can be replaced by other bicyclic heteroaromatic systems. Azaindoles, where a CH group in the benzene portion of the indole is replaced by a nitrogen atom, are common bioisosteres. amazonaws.com Another example is the replacement of the pyrrole (B145914) nitrogen with sulfur or oxygen, leading to benzothiophene (B83047) or benzofuran (B130515) derivatives, respectively. The bioisosteric replacement of a nitrogen atom for sulfur or selenium in related indole-benzotriazole derivatives has been studied, highlighting the interest in such modifications. nih.gov

Table 3: Potential Bioisosteric Replacements for this compound

| Original Group | Location | Potential Bioisostere(s) |

|---|---|---|

| Ether (-O-) | 5-position linker | -S-, -NH-, -CH2- cambridgemedchemconsulting.com |

| Phenyl | Benzyl substituent | Pyridyl, Thienyl, Fluorophenyl cambridgemedchemconsulting.comnih.gov |

| Indole N-H | Pyrrole ring | Indole N-CH3, N-benzyl rsc.org |

Emerging Research Applications and Future Perspectives for 5 Benzyloxy 3 Methyl 1h Indole and Its Analogues

Lead Optimization Strategies for Novel Indole-Based Scaffolds

The journey from a hit compound to a preclinical candidate is paved with rigorous optimization of its biological activity and pharmaceutical properties. danaher.com For indole-based scaffolds like 5-(benzyloxy)-3-methyl-1H-indole, several strategies are employed to enhance their potential as research tools or therapeutic leads.

Design Principles for Enhanced Target Selectivity and Potency

Achieving high potency and selectivity for a specific biological target is a primary objective in drug discovery. For indole (B1671886) derivatives, this is pursued through several rational design principles:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indole core are conducted to understand the relationship between the compound's structure and its biological activity. mdpi.comnih.gov For instance, altering the substituents at the N1, C3, and C5 positions of the indole ring can significantly impact potency and selectivity. acs.orgnih.gov The methyl group at C3 and the benzyloxy group at C5 of this compound are key handles for such modifications.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be a powerful tool. nih.gov By understanding the binding interactions between an indole derivative and its target, researchers can design new analogues with improved complementarity and affinity. nih.gov

Isosteric and Bioisosteric Replacements: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's biological profile. nih.gov For example, the benzyloxy group could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments to identify those that bind to the target. researchgate.net These fragments can then be grown or linked together to create more potent and selective lead compounds.

| Design Principle | Objective | Example Application for Indole Scaffolds |

| Structure-Activity Relationship (SAR) | To understand how structural changes affect biological activity. | Modifying substituents at various positions of the indole ring to enhance potency. mdpi.comnih.gov |

| Structure-Based Drug Design (SBDD) | To design ligands with high affinity and selectivity based on the target's 3D structure. | Using crystal structures of ligand-protein complexes to guide the design of new indole derivatives. nih.govacs.org |

| Bioisosteric Replacement | To improve biological properties by replacing functional groups. | Replacing the benzyloxy group with other functionalities to modulate activity and selectivity. nih.gov |

| Fragment-Based Drug Discovery (FBDD) | To build potent leads from small, weakly binding fragments. | Identifying and linking fragments that bind to different pockets of a target protein. researchgate.net |

Strategies for Modulating ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (without discussing specific human data)

A compound's journey through a biological system is governed by its ADMET properties. nih.gov In silico and in vitro models are instrumental in the early prediction and optimization of these characteristics for indole derivatives. researchgate.netresearchgate.net

Key strategies include:

Modulating Physicochemical Properties: Adjusting properties like lipophilicity (logP), solubility, and polar surface area is crucial. For this compound, the benzyloxy group contributes significantly to its lipophilicity. Modifications to this group or other parts of the molecule can be made to achieve a more favorable ADMET profile.

Improving Metabolic Stability: Indole rings can be susceptible to metabolism by enzymes like cytochrome P450s. bhu.ac.in Strategies to enhance stability include introducing blocking groups at metabolically labile sites or replacing susceptible moieties with more robust ones.

Enhancing Permeability: The ability of a compound to cross biological membranes is critical for its distribution. Optimizing the balance between lipophilicity and hydrophilicity can improve permeability.

In Silico Predictions: Computational tools are increasingly used to predict ADMET properties early in the drug discovery process, allowing for the prioritization of compounds with a higher likelihood of success. nih.govresearchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques in Indole Research

The precise characterization of novel indole derivatives is essential for understanding their chemical nature and biological activity. A variety of advanced spectroscopic techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the basic structure of indole compounds. cutm.ac.inyoutube.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity of atoms in more complex analogues. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of a compound. nih.gov Tandem MS (MS/MS) can be used to fragment the molecule, yielding valuable structural information.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state, offering unparalleled insight into its conformation and stereochemistry. researchgate.net

Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.netresearchgate.net

Novel Methodologies for High-Throughput Synthesis and Screening of Indole Compound Libraries

To efficiently explore the vast chemical space around the indole scaffold, high-throughput synthesis and screening methods are indispensable. rug.nl

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of large libraries of related compounds by systematically combining different building blocks. nih.govacs.org This can be done in solution or on solid phase. acs.org

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules, often inspired by natural products, from simple starting materials. nih.gov

Automated Synthesis: The use of automation and technologies like acoustic dispensing ejection (ADE) allows for the miniaturized and accelerated synthesis of compound libraries on a nanoscale, significantly reducing the time and resources required. rug.nl

High-Throughput Screening (HTS): HTS enables the rapid testing of large numbers of compounds for their biological activity against a specific target. nih.govnih.gov This is often done in a miniaturized and automated fashion.

Interdisciplinary Research Directions and Potential Synergies for Indole-Based Compounds

The future of indole research lies in the convergence of multiple scientific disciplines:

Chemical Biology: Indole derivatives can be used as chemical probes to study biological processes. For example, a fluorescently tagged analogue could be used to visualize its interactions within a cell.

Computational Chemistry: Molecular modeling, virtual screening, and machine learning are becoming increasingly important for identifying and optimizing new indole-based compounds. acs.orgmdpi.com

Materials Science: The unique electronic and photophysical properties of some indole derivatives make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors. oup.com

Challenges and Opportunities in the Development of Indole Derivatives as Research Tools and Precursors

Despite the immense potential of indole derivatives, their development is not without its challenges and opportunities.

Challenges:

Synthetic Complexity: The synthesis of highly substituted and complex indoles can be challenging, often requiring multi-step routes. researchgate.net

Selectivity: Achieving high selectivity for a desired biological target over off-targets can be difficult. nih.gov

Drug-like Properties: Many indole derivatives exhibit poor solubility and metabolic stability, which can hinder their development. nih.gov

Opportunities:

Unexplored Chemical Space: There is still a vast and underexplored chemical space around the indole scaffold, offering the potential to discover novel compounds with unique biological activities. nih.gov

New Biological Targets: As new biological targets are identified, indole libraries provide a rich source of compounds for screening. researchgate.net

Technological Advances: Advances in synthesis, screening, and computational methods are accelerating the pace of discovery and development of new indole derivatives. rug.nlmdpi.com

Versatile Precursors: Simple indole derivatives like this compound are valuable starting materials for the synthesis of more complex and biologically active molecules. nih.gov

常见问题

Q. What are the optimal synthetic routes for 5-(benzyloxy)-3-methyl-1H-indole, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyclization of intermediates like 4-(benzyloxy)aniline with ketones under basic conditions (e.g., triethylamine in DMF) . Key factors include:

- Catalyst selection : CuI or other transition metals for cross-coupling reactions .

- Solvent choice : Polar aprotic solvents (DMF, PEG-400) enhance reaction efficiency .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .

- Anhydrous conditions : Critical to prevent hydrolysis of intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions and electronic environments .

- Mass spectrometry : FAB-HRMS or ESI-MS validates molecular weight and fragmentation patterns .

- Chromatography : TLC (Rf analysis) and HPLC monitor reaction progress and purity .

- Melting point analysis : Correlates with compound purity .

Q. How does the substitution pattern of this compound differentiate it from other indole derivatives?

The benzyloxy group at position 5 and methyl at position 3 create steric and electronic effects distinct from simpler indoles (e.g., 5-methylindole). This enhances π-π stacking potential and modulates reactivity in electrophilic substitution reactions . Comparative studies using XRD (e.g., SHELX-refined structures) highlight these differences .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?

- Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguous NOE or coupling patterns .

- Isotopic labeling : F or C-labeled analogs clarify signal assignments in crowded spectra .

- Computational modeling : DFT calculations predict chemical shifts and optimize molecular geometries .

Q. How can computational models predict the binding affinity of this compound with biological targets?

- Docking simulations : Software like AutoDock Vina evaluates interactions with enzymes (e.g., cytochrome P450) or receptors .

- QSAR studies : Correlate substituent effects (e.g., benzyloxy lipophilicity) with bioactivity data from assays .

- MD simulations : Assess stability of ligand-target complexes over time .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Electrophilic substitution : The indole C-2 position is activated for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to electron-donating benzyloxy groups .

- Protecting group chemistry : Benzyloxy can be selectively deprotected (e.g., hydrogenolysis) for functionalization .

- Steric effects : Methyl at C-3 may hinder access to certain catalysts, requiring optimized ligands (e.g., bulky phosphines) .

Q. How do crystallographic data (e.g., SHELX-refined structures) inform the design of this compound-based inhibitors?

- H-bond networks : XRD reveals interactions between the indole NH and target residues, guiding analog design .

- Torsion angles : Optimal dihedral angles between benzyloxy and indole rings enhance binding pocket compatibility .

- Packing motifs : Crystal lattice interactions inform solubility and formulation strategies .

Methodological Considerations

- Contradiction resolution : Conflicting yields in syntheses (e.g., 42% vs. 74% ) may arise from solvent purity or catalyst loading. Systematic DoE (Design of Experiments) optimizes variables.

- Biological assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。